molecular formula C11H10FN3 B596728 5-(4-Fluorophenyl)pyridine-3,4-diamine CAS No. 1214373-94-0

5-(4-Fluorophenyl)pyridine-3,4-diamine

Cat. No.: B596728
CAS No.: 1214373-94-0
M. Wt: 203.22
InChI Key: GYGBWOOKYCGRSS-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyridine-3,4-diamine is a chemical compound with the molecular formula C11H10FN3. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorophenyl group attached to the pyridine ring.

Scientific Research Applications

5-(4-Fluorophenyl)pyridine-3,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for “5-(4-Fluorophenyl)pyridine-3,4-diamine” suggests that it should be handled with care to avoid dust formation and inhalation . Personal protective equipment, including face protection, should be worn when handling this compound .

Future Directions

The future directions for “5-(4-Fluorophenyl)pyridine-3,4-diamine” could involve further exploration of its potential applications in various fields. The robustness of the methodology for synthesizing 5-aminoaryl pyridines and 5-phenol pyridines suggests potential for further development and application of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)pyridine-3,4-diamine typically involves the introduction of a fluorophenyl group to the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a pyridine derivative under basic conditions. The reaction may involve the use of reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)pyridine-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)pyridine-3,4-diamine is unique due to the presence of both the fluorophenyl group and the diamine functionality. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-(4-fluorophenyl)pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-8-3-1-7(2-4-8)9-5-15-6-10(13)11(9)14/h1-6H,13H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGBWOOKYCGRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673342
Record name 5-(4-Fluorophenyl)pyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214373-94-0
Record name 5-(4-Fluorophenyl)pyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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